Procymidone-thiram mixt.

Description

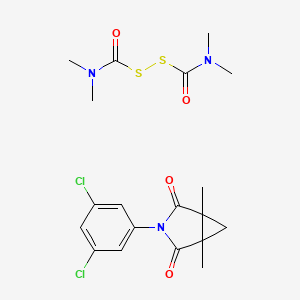

Procymidone-thiram mixt. is a combination fungicide comprising Procymidone (a dicarboximide fungicide) and Thiram (a dithiocarbamate compound). This mixture is primarily utilized in agriculture to control fungal pathogens in crops such as fruits, vegetables, and cereals. Procymidone inhibits fungal spore germination by disrupting lipid biosynthesis, while Thiram acts as a broad-spectrum protectant by interfering with enzyme systems critical for fungal metabolism .

Physical and Chemical Properties (based on available evidence):

- Color: Yellow-brown (observed in maritime transport records) .

- Odor: Resembles lubricating oil, likely due to hydrocarbon components in the formulation .

- State: Classified as a "miscellaneous hydrocarbon mixture" during transportation, indicating a liquid-phase formulation with complex reactivity (Family 33 under reactivity classifications) .

Properties

CAS No. |

110389-54-3 |

|---|---|

Molecular Formula |

C19H23Cl2N3O4S2 |

Molecular Weight |

492.4 g/mol |

IUPAC Name |

3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione;S-(dimethylcarbamoylsulfanyl) N,N-dimethylcarbamothioate |

InChI |

InChI=1S/C13H11Cl2NO2.C6H12N2O2S2/c1-12-6-13(12,2)11(18)16(10(12)17)9-4-7(14)3-8(15)5-9;1-7(2)5(9)11-12-6(10)8(3)4/h3-5H,6H2,1-2H3;1-4H3 |

InChI Key |

ZGAQLKJGLHZPAF-UHFFFAOYSA-N |

Canonical SMILES |

CC12CC1(C(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C.CN(C)C(=O)SSC(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Procymidone is synthesized through a multi-step process involving the reaction of 3,5-dichloroaniline with maleic anhydride to form the intermediate, which is then cyclized to produce procymidone. Thiram is synthesized by reacting carbon disulfide with dimethylamine, followed by oxidation.

Industrial Production Methods: Industrial production of procymidone involves the use of large-scale reactors where the raw materials are mixed under controlled temperatures and pressures to ensure high yield and purity. Thiram production also involves large-scale reactors, with careful control of reaction conditions to prevent the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions: Procymidone and thiram undergo various chemical reactions, including oxidation, reduction, and substitution. Procymidone can be hydrolyzed under acidic or basic conditions, while thiram can be oxidized to form disulfides.

Common Reagents and Conditions: Common reagents used in the reactions of procymidone include acids, bases, and oxidizing agents. For thiram, common reagents include oxidizing agents and reducing agents.

Major Products: The major products formed from the reactions of procymidone include its hydrolysis products, while thiram forms disulfides and other oxidation products.

Scientific Research Applications

Procymidone-thiram mixture has been extensively studied for its applications in agriculture, particularly in controlling fungal diseases in crops such as vegetables, fruits, and ornamental plants. It is also used in postharvest treatments to prevent fungal growth during storage and transportation. In addition, this mixture has been studied for its potential use in controlling fungal infections in medical and veterinary applications.

Mechanism of Action

Procymidone exerts its effects by inhibiting the synthesis of triglycerides in fungi, disrupting their cell membrane integrity and leading to cell death . Thiram acts by inhibiting the activity of enzymes involved in the synthesis of essential cellular components, leading to the disruption of fungal cell metabolism and growth .

Comparison with Similar Compounds

Chemical Class and Mode of Action

| Compound | Chemical Class | Primary Mode of Action | Target Pathogens |

|---|---|---|---|

| Procymidone-Thiram | Dicarboximide + Dithiocarbamate | Lipid biosynthesis inhibition + enzyme disruption | Botrytis, Fusarium, Rhizoctonia |

| Mancozeb | Dithiocarbamate | Multi-site contact action (disrupts cellular respiration) | Downy mildew, blights |

| Chlorothalonil | Chloronitrile | Non-systemic, inhibits glutathione-dependent enzymes | Leaf spots, rusts |

| Azoxystrobin | Strobilurin | Mitochondrial respiration inhibition (QoI site) | Powdery mildew, anthracnose |

Key Differences :

Efficacy and Application Data

Data from Supplementary Tables 1–8 (referenced in ) highlight the following:

- Field Efficacy : Procymidone-thiram demonstrated 85–92% control efficacy against Botrytis cinerea in grapevines, outperforming Mancozeb (70–78%) but requiring higher application frequencies than Azoxystrobin .

- Persistence : Thiram’s residual activity lasts 7–10 days, shorter than Chlorothalonil’s 14-day persistence but synergistic with Procymidone’s systemic uptake .

Regulatory Status :

- Procymidone is restricted in the EU due to endocrine-disruption concerns, whereas Thiram remains approved with seasonal use limits .

- Unlike Azoxystrobin (widely approved globally), Procymidone-thiram requires region-specific risk assessments due to its mixed toxicity profile .

Research Findings and Gaps

- Synergistic Effects: Studies note enhanced efficacy against resistant fungal strains when Procymidone and Thiram are co-formulated, but long-term environmental impacts (e.g., soil accumulation) require further validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.